1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. The presence of these rings in the molecular structure often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Intermediate Alcohol:
- Starting with a furan derivative, such as furan-2-carboxaldehyde, undergoes an aldol condensation with acetone to form 3-(furan-2-yl)-2-hydroxy-2-methylpropanal.
- This intermediate is then reduced to 3-(furan-2-yl)-2-hydroxy-2-methylpropanol using a reducing agent like sodium borohydride.
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Urea Formation:
- The alcohol is then reacted with thiophen-2-ylmethyl isocyanate under mild conditions to form the final urea compound. This step typically requires a catalyst or a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents or organometallic reagents under controlled conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties, given the presence of furan and thiophene rings.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
- 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea
- 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-ylmethyl)urea
Uniqueness: 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and urea functional groups also provides additional sites for chemical modification and interaction with biological targets.
This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(18,8-11-4-2-6-19-11)10-16-13(17)15-9-12-5-3-7-20-12/h2-7,18H,8-10H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTFZFARGKZYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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